molecular formula C11H12N2O2S B491230 N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 10320-48-6

N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No. B491230
CAS RN: 10320-48-6
M. Wt: 236.29g/mol
InChI Key: INCDAYCZTFRGQP-UHFFFAOYSA-N
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Description

“N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide” is a chemical compound with the molecular formula C11H12N2O2S. It has an average mass of 236.290 Da and a monoisotopic mass of 236.061951 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, conformationally tailored N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline templates have been used as molecular tools for the design of peptidomimetics . The proline peptide bond was shown by 2D proton NMR studies to exist exclusively in the trans conformation in benzyl (2S)-1 .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 2D proton NMR studies. These studies have shown that the proline peptide bond exists exclusively in the trans conformation in similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions. For example, in the synthesis of peptidomimetics, the proline peptide bond was shown to exist exclusively in the trans conformation .

Scientific Research Applications

  • Organic sulfur compounds, including benzothiazine derivatives, exhibit reactions that yield different products under various conditions. For instance, benzothiazine hydroxamic acids react with sodium hydroxide and hydrochloric acid to produce different lactams and acids. These reactions and their products are of interest in organic chemistry and potentially in the synthesis of pharmaceuticals (Coutts, Matthias, Mah, & Pound, 1970).

  • Benzothiazine derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds such as (3-oxo-3, 4-dihydro-2H-1, 4-benzothiazin-2-yl) acetate and its Mannich bases have shown significant antibacterial and antifungal activities against various strains (Kalekar, Bhat, & Koli, 2011).

  • A series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds have been synthesized and tested for their antifungal activities. Some of these compounds exhibited appreciable activity against various fungi (Gupta & Wagh, 2006).

  • The reaction of 2-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazines with certain enamines has been studied. This reaction leads to the formation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds, which have potential applications in organic synthesis (Nazarenko et al., 2008).

  • Microwave-assisted synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides has been explored for antimicrobial applications. These compounds, particularly those with higher lipophilicity, demonstrated moderate to significant anti-microbial activities (Ahmad et al., 2011).

  • Schiff and Mannich bases derived from (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives exhibited analgesic activity comparable to pentazocine and showed increased anti-inflammatory activity upon derivatization (Gowda et al., 2011).

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in the design of peptidomimetics could be explored further .

Mechanism of Action

Target of Action

Similar compounds have been used in the design of peptidomimetics, specifically as antagonists at the platelet fibrinogen receptor .

Mode of Action

It’s worth noting that the proline peptide bond in similar compounds has been shown to exist exclusively in the trans conformation . This conformational specificity could play a role in the compound’s interaction with its targets.

Biochemical Pathways

Given its potential role as a fibrinogen receptor antagonist , it may influence pathways related to platelet aggregation and blood clotting.

Result of Action

If it acts as a fibrinogen receptor antagonist , it could potentially inhibit platelet aggregation, thereby affecting blood clotting processes.

properties

IUPAC Name

N-methyl-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-12-10(14)6-9-11(15)13-7-4-2-3-5-8(7)16-9/h2-5,9H,6H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCDAYCZTFRGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1C(=O)NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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